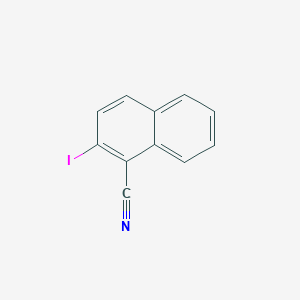

2-Iodo-naphthalene-1-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Iodo-naphthalene-1-carbonitrile is an aromatic organic compound characterized by the presence of an iodine atom and a nitrile group attached to a naphthalene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-naphthalene-1-carbonitrile typically involves the iodination of naphthalene derivatives followed by the introduction of a nitrile group. One common method is the Sandmeyer reaction, where an amino group on the naphthalene ring is diazotized and then replaced with an iodine atom using copper(I) iodide. The nitrile group can be introduced via a palladium-catalyzed cyanation reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale Sandmeyer reactions or other iodination techniques, followed by cyanation. The reaction conditions are optimized for high yield and purity, often involving the use of specialized catalysts and solvents to facilitate the reactions.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Iodo-naphthalene-1-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.

Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Oxidation: Potassium permanganate or chromium trioxide.

Major Products:

Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or other substituted naphthalenes.

Coupling Products: Biaryl compounds or alkynyl naphthalenes.

Reduction Products: Amines.

Oxidation Products: Carboxylic acids.

Applications De Recherche Scientifique

2-Iodo-naphthalene-1-carbonitrile has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Material Science: Utilized in the development of organic semiconductors and light-emitting diodes.

Medicinal Chemistry: Investigated for its potential in drug development due to its ability to form various bioactive compounds.

Biological Studies: Employed in the study of enzyme interactions and as a probe in biochemical assays.

Mécanisme D'action

The mechanism of action of 2-Iodo-naphthalene-1-carbonitrile in chemical reactions involves the activation of the iodine atom and the nitrile group. The iodine atom, being a good leaving group, facilitates substitution and coupling reactions. The nitrile group can participate in nucleophilic addition and reduction reactions, leading to the formation of various functional groups. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparaison Avec Des Composés Similaires

- 8-Iodo-naphthalene-1-carbonitrile

- 8-Bromo-naphthalene-1-carbonitrile

- 8-Chloro-naphthalene-1-carbonitrile

Comparison: 2-Iodo-naphthalene-1-carbonitrile is unique due to the presence of the iodine atom, which is larger and more polarizable than bromine or chlorine. This makes it more reactive in substitution and coupling reactions. The nitrile group provides additional reactivity, allowing for a wide range of chemical transformations. Compared to its bromo and chloro analogs, the iodo compound often exhibits higher reactivity and selectivity in organic synthesis .

Activité Biologique

2-Iodo-naphthalene-1-carbonitrile (CAS: 103408-15-7) is an organic compound characterized by a naphthalene ring substituted with an iodine atom at the 2-position and a carbonitrile group at the 1-position. Its unique structural properties contribute to its diverse biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its interactions with cytochrome P450 enzymes, potential applications in drug metabolism, and other biological effects.

- Molecular Formula: C₁₁H₆IN

- Molecular Weight: 279.08 g/mol

- Structure: Features a naphthalene ring with specific substitutions that influence its reactivity.

Cytochrome P450 Inhibition

Research indicates that this compound acts as an inhibitor of several cytochrome P450 enzymes, notably CYP1A2 and CYP2C19. These enzymes are crucial in drug metabolism, affecting the pharmacokinetics of various therapeutic agents. The inhibition of these enzymes can lead to significant drug-drug interactions, making it essential to understand the compound's effects on metabolic pathways.

- CYP1A2 Inhibition: This enzyme is involved in the metabolism of numerous drugs, including caffeine and certain antidepressants. Inhibition may lead to increased plasma concentrations of these drugs, potentially enhancing their effects or toxicity.

- CYP2C19 Inhibition: This enzyme metabolizes several important drugs, including clopidogrel and proton pump inhibitors. Inhibition can alter the efficacy of these medications, necessitating careful monitoring in clinical settings.

Other Biological Effects

Beyond cytochrome P450 inhibition, studies have suggested additional biological activities for this compound:

Case Studies

- Drug Interaction Studies: A study investigating the interaction between this compound and CYP enzymes demonstrated a significant reduction in enzyme activity when exposed to the compound. This finding highlights its potential role as a modulator of drug metabolism.

- Pharmacological Research: Ongoing research is exploring the use of this compound as a template for developing new inhibitors targeting specific pathways involved in disease processes.

Comparison with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | CAS Number | Key Features | Biological Activity |

|---|---|---|---|

| 1-Iodonaphthalene | 90-14-2 | Iodine at the 1-position; lacks carbonitrile group | Limited studies on biological activity |

| 2-Bromonaphthalene | 90-11-7 | Bromine substitution; similar reactivity patterns | Antimicrobial activity reported |

| 4-Iodonaphthalene | 25474-90-8 | Iodine at the 4-position; different reactivity | Studied for anticancer properties |

The presence of both iodine and a carbonitrile group in this compound enhances its reactivity and potential applications compared to its analogs.

The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition. The structural characteristics of this compound allow it to interact specifically with active sites on cytochrome P450 enzymes, leading to reduced enzymatic activity. Understanding these interactions is critical for predicting the compound's behavior in biological systems and its implications for drug development.

Propriétés

IUPAC Name |

2-iodonaphthalene-1-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6IN/c12-11-6-5-8-3-1-2-4-9(8)10(11)7-13/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWHPIWBSWYNFHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C#N)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6IN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70454773 |

Source

|

| Record name | 2-Iodo-naphthalene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103408-15-7 |

Source

|

| Record name | 2-Iodo-naphthalene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.